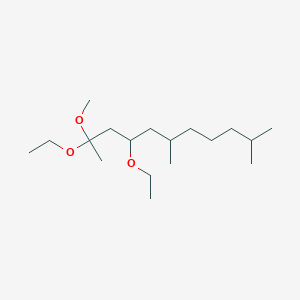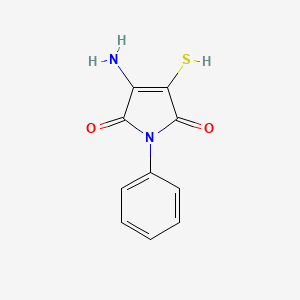
3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a phenyl group, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione typically involves the reaction of N-phenylmaleimide with thiol-containing compounds under specific conditions. One common method involves the use of a cyclic anhydride reacting with N3-substituted amidrazones to form the pyrrole-2,5-dione derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for yield and purity. Catalytic methods are often employed to minimize side reactions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrrole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted phenyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit glycogen synthase kinase-3 beta, which is involved in various diseases such as Alzheimer’s disease and diabetes . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby modulating its activity.
Vergleich Mit ähnlichen Verbindungen
3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles: These compounds share a similar sulfanyl and amino substitution pattern but differ in the core heterocyclic structure.
1- (4-Acetylphenyl)-3- [ (4-bromo-2-methylphenyl)amino]-4- [ (4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione: This compound has a similar pyrrole-2,5-dione core but with different substituents.
Uniqueness: 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
116489-66-8 |
|---|---|
Molekularformel |
C10H8N2O2S |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
3-amino-1-phenyl-4-sulfanylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H8N2O2S/c11-7-8(15)10(14)12(9(7)13)6-4-2-1-3-5-6/h1-5,15H,11H2 |
InChI-Schlüssel |
UMIQSCZFZIGVTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
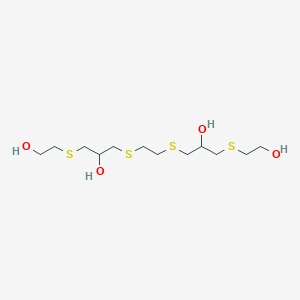
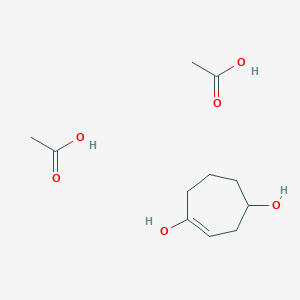

![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)

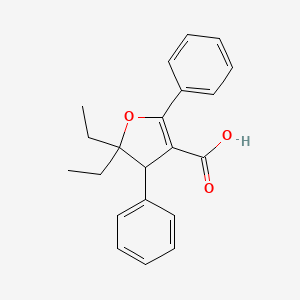
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)

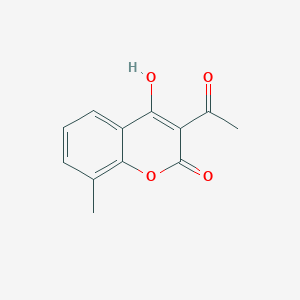
![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
